molecular formula C20H20N2O2 B2863882 N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 852367-59-0

N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No. B2863882
CAS RN: 852367-59-0
M. Wt: 320.392
InChI Key: NVNFWDISQRISKN-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are part of many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .


Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials. For example, a compound was synthesized starting from commercially available 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection, and olefination .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds. It is aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .


Chemical Reactions Analysis

Indole undergoes electrophilic substitution readily due to excessive π-electrons delocalization . Various scaffolds of indole have been synthesized for screening different pharmacological activities .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . More specific physical and chemical properties would depend on the particular structure of the derivative.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to show antiviral activity . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . They can potentially be used to treat conditions characterized by inflammation, such as arthritis and autoimmune diseases .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They can potentially inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment .

Anti-HIV Activity

Indole derivatives have been found to exhibit anti-HIV activity . They can potentially inhibit the replication of the HIV virus, making them potential candidates for the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives can act as antioxidants . They can potentially neutralize harmful free radicals in the body, which can help prevent various diseases, including heart disease and cancer .

Antimicrobial Activity

Indole derivatives have antimicrobial properties . They can potentially inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been found to exhibit antitubercular activity . They can potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antidiabetic Activity

Indole derivatives can potentially be used in the treatment of diabetes . They can potentially help regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers continue to synthesize a variety of indole derivatives to explore their potential applications.

properties

IUPAC Name

N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-3-13-22(15-9-5-4-6-10-15)20(24)19(23)17-14-21-18-12-8-7-11-16(17)18/h4-12,14,21H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNFWDISQRISKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

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